Technical Monograph: N,N-Dimethylazetidin-3-amine (CAS 138022-85-2)
Technical Monograph: N,N-Dimethylazetidin-3-amine (CAS 138022-85-2)
[1][2][3][4][5]
Executive Summary: The Azetidine Advantage[6]
In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve clinical success rates. N,N-dimethylazetidin-3-amine (CAS 138022-85-2) represents a high-value scaffold in this domain. As a constrained diamine, it serves as a superior bioisostere to larger heterocycles like pyrrolidines and piperidines.
Its core value proposition lies in basicity modulation and metabolic stability . The strained four-membered ring lowers the lipophilicity (LogP) compared to its five- and six-membered counterparts while maintaining a specific vector orientation for the exocyclic amine. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.
Chemical Profile & Physicochemical Properties[3][6][7][8][9][10]
The molecule consists of a secondary amine within the azetidine ring and a tertiary exocyclic dimethylamine group. This dual-amine structure creates a highly basic motif often used to enhance aqueous solubility in kinase inhibitors and GPCR ligands.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 138022-85-2 | Free Base |
| Formula | C₅H₁₂N₂ | |
| Molecular Weight | 100.16 g/mol | |
| SMILES | CN(C)C1CNC1 | |
| LogP (Calc) | ~ -0.3 | Highly polar; excellent for lowering cLogP |
| pKa (Est) | ~11.3 (Ring NH), ~9.5 (Exocyclic N) | Highly basic; exists as dication at physiological pH |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Store as HCl salt (CAS 124668-49-1) for long-term stability |
Critical Handling Note: The free base is corrosive and volatile. It readily forms carbonates upon exposure to air. For most synthetic applications, converting to or purchasing the dihydrochloride salt is recommended to ensure stoichiometry accuracy.
Validated Synthesis Strategy
While nucleophilic substitution on azetidine halides is possible, it suffers from side reactions (ring opening, polymerization). The industry-standard "Self-Validating" protocol utilizes Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone). This route is scalable, high-yielding, and avoids toxic azide intermediates.
Diagram 1: Synthesis Workflow (Graphviz)
Caption: Two-step synthesis via reductive amination of 1-Boc-3-azetidinone followed by acid-mediated deprotection.
Detailed Protocol
Step 1: Reductive Amination
Objective: Install the dimethylamino group without opening the strained ring.
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Preparation: In a round-bottom flask under N₂, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M concentration).
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Amine Addition: Add Dimethylamine (2.0 eq, typically as a solution in THF or as HCl salt with 2.0 eq TEA). Stir for 15 minutes.
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Acid Catalysis: Add Glacial Acetic Acid (1.0 eq) to catalyze iminium ion formation.
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity for aldehydes/ketones over imines.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LCMS.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][1]
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Checkpoint: The intermediate 1-Boc-3-(dimethylamino)azetidine is stable and can be purified by flash chromatography (MeOH/DCM) if necessary, though crude is often sufficient.
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Step 2: N-Boc Deprotection
Objective: Reveal the secondary azetidine amine.
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Dissolution: Dissolve the intermediate in DCM (0.2 M).
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Acidolysis: Add Trifluoroacetic Acid (TFA) (vol/vol 1:1 with DCM) or 4M HCl in Dioxane (5-10 eq).
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Choice: Use HCl/Dioxane if the hydrochloride salt is the desired final form (precipitates as solid).[3] Use TFA if a soluble salt is acceptable or if further purification via HPLC is planned.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected material (LCMS).
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Isolation (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA or HCl. The residue is the salt form (TFA or HCl).[3]
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Isolation (Free Base - Challenging): If the free base is strictly required:
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Dissolve salt in minimal water.
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Basify to pH >12 with NaOH pellets or strong resin (e.g., Amberlyst A26 OH form).
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Extract exhaustively with Chloroform/Isopropanol (3:1) . Note: DCM alone is often insufficient to extract this highly polar diamine from water.
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Dry and carefully concentrate (volatile!).
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Medicinal Chemistry Applications
Bioisosterism & Design Logic
Replacing a pyrrolidine or piperidine ring with an azetidine ring effects a "lipophilic downturn." The azetidine ring reduces the number of methylene (-CH₂-) groups, lowering LogP by approximately 0.4–0.6 units per methylene removed. Furthermore, the geometric constraints of the 4-membered ring alter the vector of the 3-substituent, potentially accessing novel binding pockets.
Diagram 2: Bioisosteric Comparison
Caption: Comparison of ring size effects on lipophilicity. Azetidine offers the lowest LogP.
Case Study: Kinase Inhibitors
In the development of inhibitors for kinases such as HPK1 (Hematopoietic progenitor kinase 1), solubility is a frequent bottleneck. The incorporation of N,N-dimethylazetidin-3-amine as a solvent-exposed tail group serves two functions:
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Solubilization: The protonated amine at physiological pH forms a solvation shell, drastically improving aqueous solubility.
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Salt Bridge Formation: The basic nitrogen can engage in electrostatic interactions with aspartate or glutamate residues in the solvent-front region of the kinase ATP-binding pocket.
Safety & Handling
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Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes (H314). Wear chemical-resistant gloves and eye protection.
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Volatility: Low molecular weight amines are volatile. Handle in a fume hood.
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Stability: The strained ring is stable to standard basic and acidic conditions (except extremely strong nucleophiles which might open the ring). However, the free base absorbs CO₂. Recommendation: Purchase or store as the dihydrochloride salt (CAS 124668-49-1) which is a stable, non-volatile solid.
References
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PubChem. N,N-dimethylazetidin-3-amine (Compound).[4] National Library of Medicine. [Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for STAB reductive amination). [Link]
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Wuitschik, G., et al. "Oxetanes and Azetidines in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. (Authoritative source on azetidine physicochemical properties). [Link]
Sources
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 3. reddit.com [reddit.com]
- 4. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
